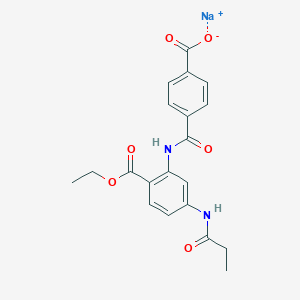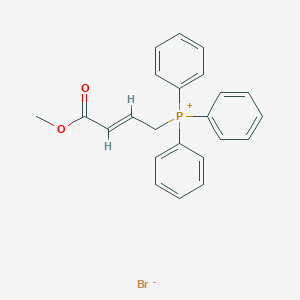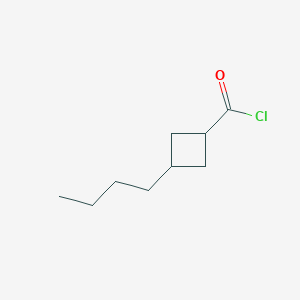
3-Butylcyclobutane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butylcyclobutane-1-carbonyl chloride is a chemical compound that is widely used in scientific research. It is a carbonyl chloride derivative that is used in the synthesis of various compounds. This chemical has a variety of applications in the field of organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Butylcyclobutane-1-carbonyl chloride is not well understood. However, it is known to react with various nucleophiles such as amines and alcohols to form stable carbamate and ester derivatives. These derivatives have a variety of applications in organic synthesis and drug discovery.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 3-Butylcyclobutane-1-carbonyl chloride. However, it is known to be a potent carbonylating agent that can modify various nucleophilic biomolecules. This may have implications for the biological activity of these molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Butylcyclobutane-1-carbonyl chloride in lab experiments is its high reactivity and selectivity. It can be used to selectively modify specific functional groups in complex molecules. However, the high reactivity of this compound also makes it challenging to handle and requires careful handling.
Direcciones Futuras
There are several future directions for the use of 3-Butylcyclobutane-1-carbonyl chloride in scientific research. One potential application is in the synthesis of complex natural products and pharmaceuticals. It can also be used to modify specific functional groups in biomolecules for the development of new drugs. Additionally, the development of new synthetic methodologies using 3-Butylcyclobutane-1-carbonyl chloride may lead to the discovery of novel compounds with potential biological activity.
Métodos De Síntesis
The synthesis of 3-Butylcyclobutane-1-carbonyl chloride can be achieved by reacting 3-butylcyclobutanol with thionyl chloride. This reaction leads to the formation of 3-Butylcyclobutane-1-carbonyl chloride along with hydrogen chloride gas as a by-product. The reaction is highly exothermic and requires careful handling.
Aplicaciones Científicas De Investigación
3-Butylcyclobutane-1-carbonyl chloride has a wide range of applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as amino acids, peptides, and other complex molecules. It is also used in the preparation of functionalized cyclobutane derivatives that have potential applications in drug discovery.
Propiedades
Número CAS |
122641-04-7 |
|---|---|
Nombre del producto |
3-Butylcyclobutane-1-carbonyl chloride |
Fórmula molecular |
C9H15ClO |
Peso molecular |
174.67 g/mol |
Nombre IUPAC |
3-butylcyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO/c1-2-3-4-7-5-8(6-7)9(10)11/h7-8H,2-6H2,1H3 |
Clave InChI |
AWONPYYXRLBSEF-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)Cl |
SMILES canónico |
CCCCC1CC(C1)C(=O)Cl |
Sinónimos |
Cyclobutanecarbonyl chloride, 3-butyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



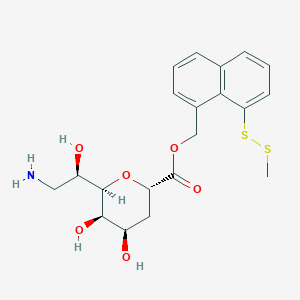
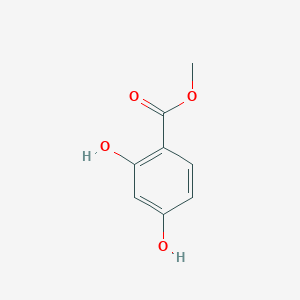
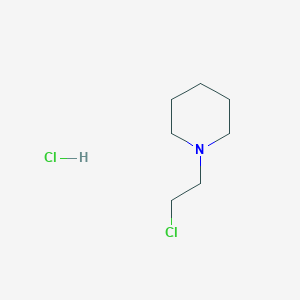
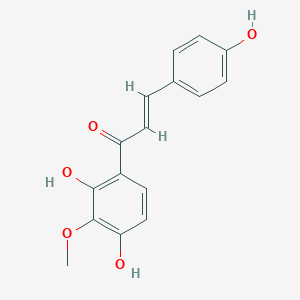
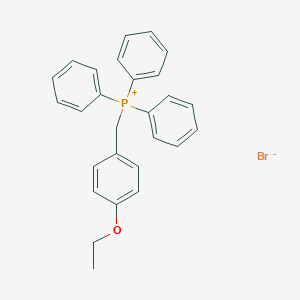
![2-[(Cyclohexylcarbonyl)amino]-3-methylbutanoic acid](/img/structure/B44506.png)
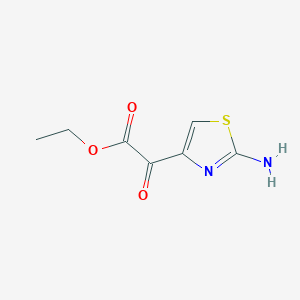

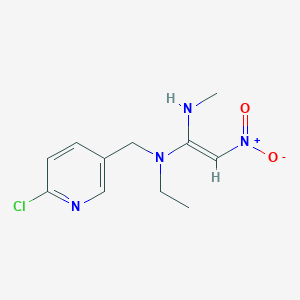
![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)
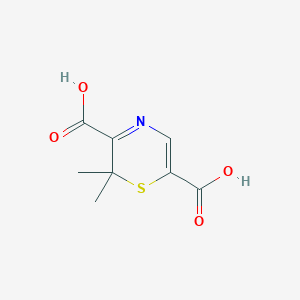
![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)
